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Compound of Interest

Compound Name: Leukotriene B3

Cat. No.: B162635 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Leukotrienes are potent inflammatory mediators derived from the metabolism of

polyunsaturated fatty acids by the 5-lipoxygenase (5-LOX) pathway.[1] Leukotriene B3 (LTB3)

is a dihydroxy fatty acid synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid.

While structurally similar to Leukotriene B4 (LTB4), which is derived from arachidonic acid (AA),

LTB3 often exhibits lower pro-inflammatory activity.[2] The quantification of LTB3 in biological

samples such as plasma, serum, urine, saliva, and cell culture supernatants is crucial for

understanding its role in inflammatory processes, immune responses, and for the development

of novel anti-inflammatory therapeutics.[3] This competitive Enzyme-Linked Immunosorbent

Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of

LTB3.[4]

Principle of the Assay
This assay is a competitive immunoassay designed for the quantification of small molecules

like LTB3.[4][5] The principle is based on the competition between LTB3 in the sample and a

fixed amount of enzyme-conjugated LTB3 (tracer) for a limited number of binding sites on a

specific anti-LTB3 antibody coated on the microplate wells.

The process involves adding samples, standards, and the enzyme-conjugated LTB3 to the

antibody-coated wells.[6] During incubation, the LTB3 from the sample and the enzyme-
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conjugated LTB3 compete to bind to the immobilized antibody.[7] After washing away unbound

substances, a substrate solution is added. The enzyme catalyzes a reaction that produces a

colored product.[8] The intensity of the color is inversely proportional to the concentration of

LTB3 in the sample.[6] Samples with high concentrations of LTB3 will have less conjugated

enzyme bound and will therefore produce a weaker color signal, whereas samples with low

LTB3 concentrations will result in a stronger color signal.[4] The concentration of LTB3 in the

samples is determined by comparing their absorbance to a standard curve generated from

known concentrations of LTB3.[9]

Leukotriene B3 Biosynthesis and Signaling Pathway
Leukotriene B3 is synthesized from Eicosapentaenoic Acid (EPA, 20:5, n-3), which is released

from cell membrane phospholipids.[10] The 5-lipoxygenase (5-LOX) enzyme, with the help of

5-lipoxygenase-activating protein (FLAP), converts EPA into Leukotriene A3 (LTA3).[1] LTA3 is

an unstable epoxide that is subsequently hydrolyzed by the enzyme LTA3 hydrolase to form

LTB3. LTB3 then exerts its biological effects by binding to G protein-coupled receptors

(GPCRs) on the surface of target cells, such as neutrophils, leading to downstream signaling

cascades that modulate inflammatory responses.[11]
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Figure 1. Simplified LTB3 biosynthesis and signaling pathway.

Materials Provided
Anti-LTB3 Coated Microplate (96 wells): Ready to use.

LTB3 Standard: Lyophilized. Reconstitute to create standard curve.

LTB3-Enzyme Conjugate: Concentrated.
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Assay Buffer: For dilution of standards and samples.

Wash Buffer Concentrate (20X): Dilute before use.

Substrate Solution (TMB): Ready to use.

Stop Solution: Ready to use.

Plate Sealer: For incubation steps.

Materials Required but Not Provided
Microplate reader capable of measuring absorbance at 450 nm.[3]

Pipettes and pipette tips.

Deionized or distilled water.

Graduated cylinders.

Tubes for standard dilution.

Microplate shaker (optional).

Experimental Protocol
Reagent Preparation

Bring all reagents to room temperature before use.[12]

Wash Buffer: Dilute the 20X Wash Buffer Concentrate with deionized water to prepare 1X

Wash Buffer.

LTB3 Standard Curve: Reconstitute the lyophilized LTB3 Standard with Assay Buffer to make

the stock solution. Perform serial dilutions in Assay Buffer to create standards ranging from

the highest to the lowest concentration (e.g., 3000 pg/mL to 10 pg/mL).

LTB3-Enzyme Conjugate: Dilute the concentrated enzyme conjugate with Assay Buffer

according to the kit's specific instructions. Prepare only the amount needed for the
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experiment.[6]

Assay Procedure
The following diagram outlines the general workflow for the competitive ELISA.
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Figure 2. Competitive ELISA experimental workflow.
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Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate

wells of the anti-LTB3 coated microplate. It is recommended to run all samples and

standards in duplicate.[12]

Add Enzyme Conjugate: Immediately add 50 µL of the diluted LTB3-Enzyme Conjugate to

each well.[12]

Incubate: Cover the plate with a sealer and incubate for 1 to 2 hours at room temperature,

preferably on a microplate shaker.[6][8]

Wash: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1X

Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and

tapping it on absorbent paper.[12]

Add Substrate: Add 100 µL of TMB Substrate Solution to each well.[8]

Incubate: Incubate the plate for 15-30 minutes at room temperature in the dark. Monitor for

color development.[12]

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.[8]

Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate

reader within 30 minutes of adding the stop solution.[3]

Data Analysis
Calculate Average OD: Calculate the average OD for each set of duplicate standards and

samples.

Generate Standard Curve: Plot the average OD (Y-axis) against the corresponding LTB3

concentration (X-axis) for the standards. A four-parameter logistic (4-PL) curve fit is

recommended for competitive ELISAs.

Determine Sample Concentration: Determine the concentration of LTB3 in the unknown

samples by interpolating their average OD values from the standard curve.[9] Remember to

account for any dilution factors used for the samples.
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Example Data
LTB3 Conc. (pg/mL) Mean OD (450nm)

0 (B₀) 2.150

10 1.825

30 1.450

100 0.880

300 0.450

1000 0.210

3000 0.125

Validation and Performance Characteristics
Assay validation is essential to ensure that the ELISA is accurate, reliable, and reproducible for

its intended use.[4] Key performance metrics for a competitive ELISA are summarized below.
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Parameter Specification Description

Assay Range e.g., 10 - 3000 pg/mL

The range between the highest

and lowest standard

concentrations on the curve.[4]

Sensitivity (LOD) e.g., < 10 pg/mL

The lowest concentration of

LTB3 that can be distinguished

from zero with statistical

confidence. Typically

calculated as the concentration

corresponding to 2 or 3

standard deviations above the

zero standard's OD.

Specificity
Cross-reactivity with LTB4

<5%, LTB5 <1%, etc.

The ability of the antibody to

exclusively bind LTB3 and not

cross-react with other

structurally related molecules.

[4] Tested against a panel of

similar compounds.

Precision
Intra-Assay CV < 10%Inter-

Assay CV < 15%

The reproducibility of the

results. Intra-assay precision is

determined by running the

same sample multiple times in

one assay. Inter-assay

precision is determined by

running the same sample in

multiple assays on different

days.[13]

Accuracy (Recovery) 80-120%

The ability of the assay to

measure a known amount of

LTB3 spiked into a sample

matrix. It is calculated as the

percentage of the measured

concentration relative to the

expected concentration.
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Linearity of Dilution 80-120%

Assesses the assay's ability to

provide proportional results for

diluted samples. High-

concentration samples are

serially diluted and measured;

the back-calculated

concentrations should be

consistent.

Note: The values presented in the tables are for example purposes only. Users should refer to

the kit-specific certificate of analysis for actual performance data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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